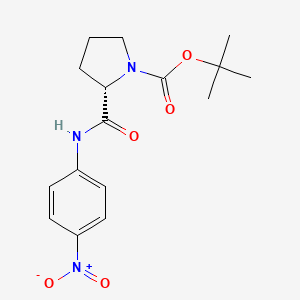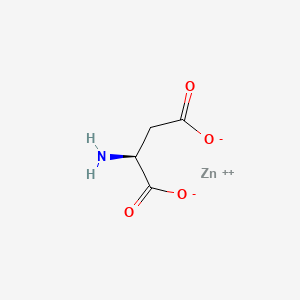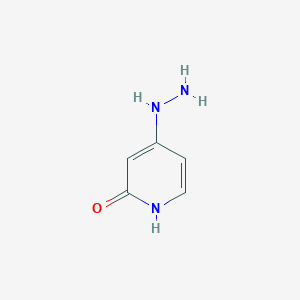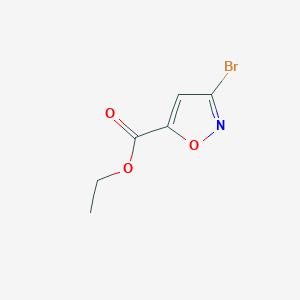
Bis(4-iodophenyl)amine
Übersicht
Beschreibung
Bis(4-iodophenyl)amine , also known as 4,4’-Dibromodiphenylamine , has the molecular formula C12H9I2N . It is a solid compound with a molecular weight of 421.02 g/mol . The chemical structure consists of two phenyl rings connected by an amino group, with iodine atoms substituted at the 4-position of each phenyl ring .
Synthesis Analysis
The synthesis of Bis(4-iodophenyl)amine involves the reaction of an aldehyde or ketone with a primary amine. Specifically, it can be prepared through the reaction of an aldehyde or ketone with 4-iodoaniline (a primary amine) . The detailed mechanism for this reaction is essentially identical to the formation of imines and can be summarized as follows:
Molecular Structure Analysis
The molecular structure of Bis(4-iodophenyl)amine consists of two phenyl rings connected by an amino group. The iodine atoms are substituted at the 4-position of each phenyl ring .
Chemical Reactions Analysis
Bis(4-iodophenyl)amine can undergo various chemical reactions, including nucleophilic addition reactions with other functional groups. For example, it can react with aldehydes or ketones to form imines (Schiff bases) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyimides
A study by Hsiao et al. (2000) explored the synthesis of polyimides using a bis(ether amine) monomer, which demonstrates the potential use of compounds like Bis(4-iodophenyl)amine in creating noncrystalline polyimides with excellent solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Antiarrhythmic Properties
A study by Cross et al. (1990) describes bis(arylalkyl)amines, similar in structure to Bis(4-iodophenyl)amine, exhibiting properties as selective class III antiarrhythmic agents, highlighting their potential in cardiac treatment (Cross, Arrowsmith, Thomas, Gwilt, Burges, & Higgins, 1990).
Anti-Cancer Agents
Xian-yu Sun et al. (2019) synthesized 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, demonstrating potent anti-lung cancer activities. This suggests a role for similar bis(phenyl)amine structures in cancer therapeutics (Xian-yu Sun, Zhong, Qiu, Li, Liu, Wang, & Jin, 2019).
Antimicrobial and Antiviral Properties
Giurg et al. (2017) studied bis[(2-chlorocarbonyl)phenyl] diselenide reactions, leading to antimicrobial and antiviral diphenyl diselenides. This research underscores the antimicrobial and antiviral potential of bis(phenyl) compounds (Giurg, Golab, Suchodolski, Kaleta, Krasowska, Piasecki, & Pįętka-Ottlik, 2017).
Polymerization Catalysts
Wang, Lu, and Ishihara (2018) demonstrated that 2,4-Bis(trifluoromethyl)phenylboronic acid, similar to Bis(4-iodophenyl)amine, can catalyze dehydrative amidation between carboxylic acids and amines, indicating its utility in synthetic chemistry (Wang, Lu, & Ishihara, 2018).
Electrosynthesis of Organic Compounds
Sandroni et al. (2010) studied iridium and ruthenium complexes bonded to carbon surfaces, involving aromatic amines such as Bis(4-iodophenyl)amine. This research contributes to the field of electrosynthesis and functionalization of surfaces (Sandroni, Volpi, Fiedler, Buscaino, Viscardi, Milone, Gobetto, & Nervi, 2010).
Gas Transport Properties of Polymers
Mao and Zhang (2014) synthesized novel poly(amine-imide)s with varying gas transport properties, illustrating the importance of bis(amine) compounds in developing materials with specific permeability characteristics (Mao & Zhang, 2014).
In Vitro Molecular Mechanisms Study
Wetherill et al. (2007) examined Bisphenol A, a compound structurally related to Bis(4-iodophenyl)amine, providing insight into its in vitro mechanisms of action. This study aids in understanding the molecular interactions of similar compounds (Wetherill, Akingbemi, Kanno, McLachlan, Nadal, Sonnenschein, Watson, Zoeller, & Belcher, 2007).
Photopolymerization Reactivity
Catel et al. (2016) investigated Bis(4-methoxybenzoyl)diethylgermane for the photopolymerization of vinylcyclopropanes, revealing the potential of bis(phenyl) compounds in polymer science (Catel, Fischer, Fässler, & Moszner, 2016).
Magnetic and Electrochemical Properties
Michinobu, Tsuchida, and Nishide (2000) synthesized bis(phenyl)amino stilbene compounds, analyzing their magnetic and electrochemical properties, essential for material science applications (Michinobu, Tsuchida, & Nishide, 2000).
Safety And Hazards
- MSDS : Link to MSDS
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-iodo-N-(4-iodophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIWXXAQHNDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513729 | |
| Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-iodophenyl)amine | |
CAS RN |
20255-70-3 | |
| Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-iodophenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B1590339.png)












